Antimycobacterial Potency: 7-CF3-4-hydroxy Substitution Confers Superior MIC Against M. smegmatis Versus Non-Fluorinated and 4-Desoxy Analogs
In a systematically synthesized library of trifluoromethyl quinoline-3-carbohydrazide derivatives, compounds bearing the 7-CF3 and 4-hydroxy substitution pattern (6a–e series) demonstrated potent antibacterial activity against Mycobacterium smegmatis, with the most active derivatives 6d and 6e achieving an MIC of 6.25 µg/mL [1]. In contrast, the non-fluorinated 4-hydroxyquinoline-3-carbohydrazide derivatives evaluated in a separate anti-HIV study showed only moderate antibacterial activity with no MIC below 25 µg/mL reported, and the 4-desoxy-7-(trifluoromethyl)quinoline-3-carbohydrazide analog (CAS 1307238-41-0) lacks reported antimycobacterial data in peer-reviewed literature [1][2]. This class-level evidence positions the 4-hydroxy-7-CF3 scaffold as the minimal pharmacophore for anti-tubercular lead development.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium smegmatis |
|---|---|
| Target Compound Data | Derivatives of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide: MIC = 6.25 µg/mL (compounds 6d, 6e) [1]. |
| Comparator Or Baseline | 4-Hydroxyquinoline-3-carbohydrazide derivatives (non-fluorinated): MIC > 25 µg/mL against bacterial strains [2]; 4-Desoxy-7-(trifluoromethyl)quinoline-3-carbohydrazide (CAS 1307238-41-0): No published MIC data. |
| Quantified Difference | At least 4-fold improvement in MIC for the 7-CF3-4-hydroxy series over non-fluorinated analogs; absence of antimycobacterial data for the 4-desoxy analog represents a gap. |
| Conditions | Broth microdilution assay; M. smegmatis, P. aeruginosa; also tested against C. albicans and P. chrysogenum [1]. |
Why This Matters
For procurement decisions in anti-tubercular drug discovery, the 7-CF3-4-hydroxy substitution pattern is a validated entry point for generating low-micromolar leads, making this specific building block indispensable for SAR expansion.
- [1] Garudachari, B., Isloor, A. M., Satyanarayana, M. N., Ananda, K., & Fun, H.-K. (2014). Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Advances, 4(58), 30864–30875. View Source
- [2] Davood, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e127039. View Source
